[1-[(3-Ethoxy-4-methoxyphenyl)methyl]pyrrolidin-2-yl]methanol
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Overview
Description
[1-[(3-Ethoxy-4-methoxyphenyl)methyl]pyrrolidin-2-yl]methanol: is an organic compound that features a pyrrolidine ring substituted with a methanol group and an ethoxy-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-[(3-Ethoxy-4-methoxyphenyl)methyl]pyrrolidin-2-yl]methanol typically involves multi-step reactions. One common method includes the reaction of 3-ethoxy-4-methoxybenzyl chloride with pyrrolidine, followed by reduction to introduce the methanol group. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) under hydrogenation conditions .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves optimizing reaction conditions to ensure high yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction parameters .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanol group, to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can further modify the functional groups, such as reducing the methoxy group to a hydroxyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents such as bromine (Br₂) and sulfuric acid (H₂SO₄) are used for bromination and sulfonation reactions, respectively.
Major Products:
Oxidation: Formation of aldehydes and carboxylic acids.
Reduction: Formation of alcohols and alkanes.
Substitution: Formation of brominated or sulfonated derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules. Its functional groups allow for diverse chemical modifications, making it a valuable building block in synthetic chemistry .
Biology and Medicine: In medicinal chemistry, [1-[(3-Ethoxy-4-methoxyphenyl)methyl]pyrrolidin-2-yl]methanol is explored for its potential pharmacological properties. It may act as a ligand for certain receptors or enzymes, influencing biological pathways and offering therapeutic potential .
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and dyes. Its versatility in chemical reactions makes it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of [1-[(3-Ethoxy-4-methoxyphenyl)methyl]pyrrolidin-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing biological pathways. This can result in various pharmacological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
[1-(3-Ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethanone]: This compound shares the ethoxy-methoxyphenyl group but differs in the presence of a methylsulfonyl group instead of the pyrrolidine ring.
[3-[(6-Ethoxy-1,3-benzothiazol-2-yl)thio]-N-(4-methoxyphenyl)propanamide]: This compound has a similar aromatic structure but includes a benzothiazole ring and a thioether linkage.
Uniqueness: The uniqueness of [1-[(3-Ethoxy-4-methoxyphenyl)methyl]pyrrolidin-2-yl]methanol lies in its combination of functional groups, which provide a balance of reactivity and stability. This makes it a versatile intermediate for various synthetic applications and a potential candidate for drug development .
Properties
IUPAC Name |
[1-[(3-ethoxy-4-methoxyphenyl)methyl]pyrrolidin-2-yl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO3/c1-3-19-15-9-12(6-7-14(15)18-2)10-16-8-4-5-13(16)11-17/h6-7,9,13,17H,3-5,8,10-11H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCXJXKZIJVZRHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCCC2CO)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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